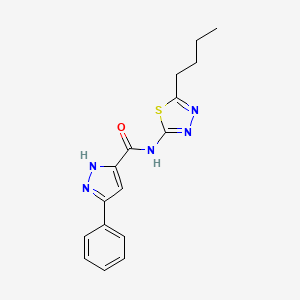
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a thiadiazole ring, a pyrazole ring, and a carboxamide group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Coupling of Thiadiazole and Pyrazole Rings: The thiadiazole and pyrazole rings are then coupled together using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the coupled product with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control of reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the thiadiazole or pyrazole rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Halogenating agents, nucleophiles; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield halogenated or alkylated derivatives.
科学的研究の応用
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide
Uniqueness
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
特性
分子式 |
C16H17N5OS |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H17N5OS/c1-2-3-9-14-20-21-16(23-14)17-15(22)13-10-12(18-19-13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,18,19)(H,17,21,22) |
InChIキー |
HXNRPOKPMBGTOC-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Adenosine,5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy-](/img/structure/B14098144.png)
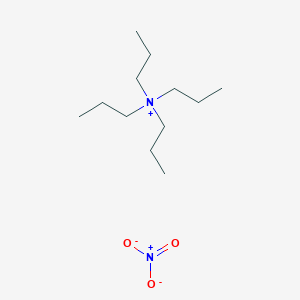
![2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime](/img/structure/B14098151.png)
![Methyl 4-[2-(4-fluorobenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14098155.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14098159.png)
![7-Chloro-1-(3-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098171.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14098183.png)
![1-(4-Methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098185.png)
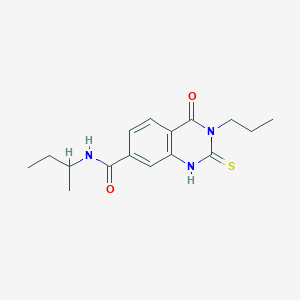
![2-[(2,6-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14098193.png)
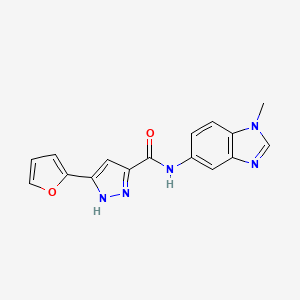
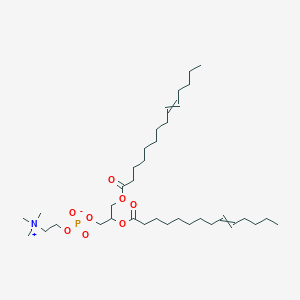
![1,3-Dimethyl-6-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione diHCl](/img/structure/B14098217.png)
![2-Benzyl-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098224.png)
